PON82648
Description
PON82648 (also known as BTK PROTAC 9) is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. PROTACs are bifunctional molecules comprising a target-binding moiety, a linker, and an E3 ubiquitin ligase-recruiting moiety.
BTK plays a pivotal role in B-cell development and is a therapeutic target for conditions like chronic lymphocytic leukemia (CLL) and autoimmune diseases.
Propriétés
Numéro CAS |
2250382-64-8 |
|---|---|
Formule moléculaire |
C46H52F2N8O12 |
Poids moléculaire |
946.96 |
Nom IUPAC |
5-amino-3-[4-(2,4-difluorophenoxy)phenyl]-1-[(3R)-1-(17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadecan-1-oyl)piperidin-3-yl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H52F2N8O12/c47-29-8-12-36(33(48)25-29)68-31-9-6-28(7-10-31)41-40(43(50)59)42(49)56(53-41)30-3-2-15-54(26-30)38(58)27-67-24-23-66-22-21-65-20-19-64-18-17-63-16-14-51-34-5-1-4-32-39(34)46(62)55(45(32)61)35-11-13-37(57)52-44(35)60/h1,4-10,12,25,30,35,51H,2-3,11,13-24,26-27,49H2,(H2,50,59)(H,52,57,60)/t30-,35?/m1/s1 |
Clé InChI |
PDQGUWCWGITGBA-OSRRZMJMSA-N |
SMILES |
O=C(C1=C(N)N([C@H]2CN(C(COCCOCCOCCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)=O)CCC2)N=C1C6=CC=C(OC7=CC=C(F)C=C7F)C=C6)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BTK PROTAC 9; BTK PROTAC9; BTK PROTAC-9; PON82648; PON-82648; PON 82648; |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Overview
The following table summarizes key properties of PON82648 and structurally/functionally analogous PROTACs:
Key Findings and Differentiation
Degradation Efficiency :
- SJF620 exhibits the highest reported degradation efficiency (DC50 = 7.9 nM), attributed to its optimized CRBN-recruiting moiety .
- PON82648 lacks published DC50 data, limiting direct efficacy comparisons.
Resistance Coverage: P13I stands out for degrading the BTK-C481S mutant, a common resistance mutation in patients treated with ibrutinib (a covalent BTK inhibitor) . PON82648’s efficacy against resistant mutants remains uncharacterized.
E3 Ligase Specificity :
- SJF620 uses CRBN, a widely exploited ligase in PROTAC design, whereas PON82648’s ligase partner is unspecified. Ligase choice affects tissue distribution and off-target risks.
Structural Diversity :
- While all compounds share a PROTAC scaffold, differences in linker chemistry and warhead (BTK-binding moiety) likely influence pharmacokinetics and target engagement. For example, P13I ’s structure enables dual action against BTK-WT and BTK-C481S, possibly due to enhanced binding flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
